Nanomolar Biochemical Potency Differentiates QLT0267 from Micromolar ILK Inhibitors
QLT0267 demonstrates a biochemical IC50 of 26 nM against ILK, establishing it as a high-potency inhibitor. This is in direct contrast to the widely used alternative ILK inhibitor Cpd22, which exhibits an IC50 range of 1,000–2,500 nM (1–2.5 µM) [1]. This represents an approximately 38- to 96-fold higher potency for QLT0267 .
| Evidence Dimension | In vitro ILK inhibition (IC50) |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | Cpd22: 1,000–2,500 nM (1–2.5 µM) |
| Quantified Difference | QLT0267 is ~38-96 fold more potent |
| Conditions | Cell-free kinase assay |
Why This Matters
The nanomolar potency of QLT0267 is essential for robust target engagement at lower concentrations, minimizing the risk of off-target effects associated with higher doses of less potent inhibitors.
- [1] Rothe, K., Babaian, A., Nakamichi, N., Chen, M., Chafe, S. C., Watanabe, A., ... & Dedhar, S. (2015). Identification of ILK as a novel therapeutic target for acute and chronic myeloid leukemia. Leukemia Research, 39(12), 1463-1472. View Source
